trans 4-Amino-cyclohexanecarboxylic acid ethylamide
CAS No.: 412290-83-6
Cat. No.: VC2705146
Molecular Formula: C9H18N2O
Molecular Weight: 170.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 412290-83-6 |
|---|---|
| Molecular Formula | C9H18N2O |
| Molecular Weight | 170.25 g/mol |
| IUPAC Name | 4-amino-N-ethylcyclohexane-1-carboxamide |
| Standard InChI | InChI=1S/C9H18N2O/c1-2-11-9(12)7-3-5-8(10)6-4-7/h7-8H,2-6,10H2,1H3,(H,11,12) |
| Standard InChI Key | XGJSGAVCWSFIPG-UHFFFAOYSA-N |
| SMILES | CCNC(=O)C1CCC(CC1)N |
| Canonical SMILES | CCNC(=O)C1CCC(CC1)N |
Introduction
Chemical Structure and Properties
Structural Characteristics
Trans 4-Amino-cyclohexanecarboxylic acid ethylamide (CAS: 412290-83-6) features a cyclohexane ring with two key functional groups: an amino group (-NH₂) at the 4-position and an ethylamide (-CONHCH₂CH₃) group derived from the carboxylic acid function. The "trans" designation signifies that these functional groups occupy opposite positions relative to the plane of the cyclohexane ring . This spatial arrangement imparts distinct chemical and biological properties to the molecule compared to its cis isomer.
Physical and Chemical Properties
The compound has a molecular formula of C₉H₁₈N₂O and a molecular weight of 170.25 g/mol . While specific solubility data for this exact compound is limited, structurally related cyclohexane derivatives with similar functional groups typically exhibit moderate water solubility, particularly when containing polar amino groups .
Table 1: Key Physical and Chemical Properties
Synthesis Methods
Direct Synthesis from Carboxylic Acid Precursors
The synthesis of trans 4-Amino-cyclohexanecarboxylic acid ethylamide can be accomplished through several established routes. One primary approach involves the reaction of trans-4-aminocyclohexanecarboxylic acid or its derivatives with ethylamine.
Isomerization Approach
An alternative synthesis route involves isomerization of a cis/trans mixture to obtain the pure trans isomer:
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Obtaining a mixture of cis/trans 4-aminocyclohexanecarboxylic acid (readily available from catalytic reduction of 4-aminobenzoic acid)
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Isomerizing this mixture to the trans form using sodium hydroxide (2-3 equivalents) or potassium alkoxide
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Converting the resulting trans-carboxylic acid to the ethylamide via amide coupling
This approach is particularly valuable because:
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The starting material (mixture of isomers) can be obtained inexpensively and in large quantities
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The isomerization process with sodium hydroxide is efficient and selective
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The method avoids costly noble metal catalysts required by alternative routes
Table 2: Isomerization Conditions for Optimal Trans Selectivity
| Base | Equivalents | Reaction Temperature | Reaction Time | Trans Selectivity |
|---|---|---|---|---|
| Sodium Hydroxide | 2-3 | 60-100°C | 6-24 hours | High (>75%) |
| Potassium tert-butoxide | 2-3 | 60-100°C | 6-24 hours | High |
| Sodium Methoxide | 2-3 | 60-100°C | 12-24 hours | Moderate to High |
One-Pot Synthesis Method
A more recent development offers a one-pot approach for producing trans-4-amino-1-cyclohexanecarboxylic acid derivatives with trans ratios exceeding 75%:
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Starting with 4-aminobenzoic acid derivatives
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Conducting the reaction under basic conditions with an appropriate catalyst
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Using a suitable solvent system at low hydrogen pressure (approximately 1.0 MPa)
This method is particularly advantageous for industrial applications due to its efficiency, safety profile, and reduced procedural complexity .
From Ester Intermediates
Another viable route involves the trans-ethyl ester derivative as an intermediate:
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Synthesizing trans-ethyl 4-aminocyclohexanecarboxylate (a compound with established preparation methods)
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Converting this ester directly to the ethylamide via aminolysis with ethylamine
This pathway benefits from the commercial availability of the ester intermediate in its trans configuration, eliminating the need for isomerization steps.
Chemical Reactivity Profile
Reactions of the Amino Group
The primary amino group at the 4-position demonstrates typical amine reactivity:
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Acylation reactions: Forms amides when treated with acid chlorides, anhydrides, or activated esters
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Alkylation reactions: Produces secondary or tertiary amines through reaction with alkyl halides
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Protection reactions: Can be protected with tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups for selective transformations
Reactions of the Amide Group
The ethylamide functionality exhibits characteristic amide reactivity:
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Hydrolysis: Can be hydrolyzed under acidic or basic conditions to regenerate the carboxylic acid
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Reduction: Can be reduced to the corresponding amine with strong reducing agents like lithium aluminum hydride
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Amide exchange: Can undergo transamidation with other amines under catalytic conditions
Stereochemical Stability
The trans stereochemistry of the compound represents a thermodynamically favored configuration for substituted cyclohexanes. This stability arises from the equatorial positioning of the substituents, minimizing steric interactions . Notably, the trans isomer demonstrates superior crystallinity compared to the cis form, facilitating purification through recrystallization techniques .
Table 3: Stereochemical Comparison with Related Compounds
| Compound | Configuration | Relative Stability | Crystallinity |
|---|---|---|---|
| Trans 4-Amino-cyclohexanecarboxylic acid ethylamide | Trans | Higher | Better |
| Cis 4-Amino-cyclohexanecarboxylic acid ethylamide | Cis | Lower | Poorer |
| Trans-4-aminocyclohexanecarboxylic acid | Trans | Higher | Better |
| Cis-4-aminocyclohexanecarboxylic acid | Cis | Lower | Poorer |
Biological and Pharmacological Significance
Structure-Activity Relationship Considerations
The specific stereochemistry of trans 4-Amino-cyclohexanecarboxylic acid ethylamide may contribute significantly to its biological activity profile:
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The trans configuration provides a specific three-dimensional orientation that can enhance binding to biological targets
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The primary amino group serves as a hydrogen bond donor, facilitating interactions with protein binding sites
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The ethylamide group offers both hydrogen bond acceptor and donor capabilities, potentially increasing affinity for target receptors
Pharmacokinetic Considerations
Based on its structural features, trans 4-Amino-cyclohexanecarboxylic acid ethylamide likely demonstrates:
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Moderate lipophilicity, facilitating membrane permeability while maintaining some water solubility
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Potential for both hepatic metabolism (via N-dealkylation or oxidation) and renal elimination
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Capacity to form hydrogen bonds with plasma proteins, potentially affecting distribution and half-life
Comparative Analysis with Structural Analogs
Structural Analogs and Their Properties
Table 4: Comparison with Structural Analogs
Effect of Structural Modifications
Structural modifications to the basic scaffold of trans 4-Amino-cyclohexanecarboxylic acid ethylamide can significantly alter its physicochemical and biological properties:
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Modification of the amino group: N-alkylation or acylation typically increases lipophilicity while reducing hydrogen bonding capacity
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Variation of the amide portion: Changing the ethyl group to other alkyl or aryl substituents affects receptor binding specificity
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Introduction of additional substituents on the cyclohexane ring can modulate conformational preferences and target selectivity
Synthetic Applications and Utility
As a Building Block for Complex Molecules
Trans 4-Amino-cyclohexanecarboxylic acid ethylamide serves as a valuable building block for more complex structures due to:
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Its rigid cyclohexane scaffold with defined stereochemistry
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The presence of orthogonally reactive functional groups (amine vs. amide)
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The potential for selective functionalization of the amino group while preserving the amide functionality
Role in Medicinal Chemistry
In medicinal chemistry, this compound and its derivatives may contribute to the development of:
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Peptidomimetic structures that resist enzymatic degradation
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Conformationally restricted analogs of flexible bioactive molecules
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Novel scaffold systems with improved pharmacokinetic properties compared to aromatic counterparts
Analytical Characterization
Spectroscopic Properties
While specific spectroscopic data for trans 4-Amino-cyclohexanecarboxylic acid ethylamide is limited in the literature, its structural features suggest the following characteristic spectroscopic properties:
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IR Spectroscopy: Expected absorptions include N-H stretching (3300-3500 cm⁻¹), C=O stretching (1630-1650 cm⁻¹), and N-H bending (1550-1640 cm⁻¹)
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¹H NMR: Characteristic signals would include ethyl group protons (triplet at ~1.1 ppm and quartet at ~3.3 ppm), cyclohexane ring protons (1.2-2.2 ppm), and amino protons (broad signal at ~1.8 ppm)
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¹³C NMR: Distinctive carbon signals would include the carbonyl carbon (~173 ppm), the ethyl group carbons (~14 and ~34 ppm), and the cyclohexane ring carbons (25-50 ppm)
Chromatographic Behavior
The analysis of trans versus cis isomers of cyclohexane derivatives is commonly performed using HPLC techniques. For trans 4-Amino-cyclohexanecarboxylic acid ethylamide:
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Reverse-phase HPLC with C18 columns is typically effective for separation
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The trans isomer generally elutes differently from the cis isomer due to differences in polarity and molecular shape
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UV detection at 210-220 nm is suitable due to the amide chromophore
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